N-Mal-N-bis(PEG2-NHS ester)

説明

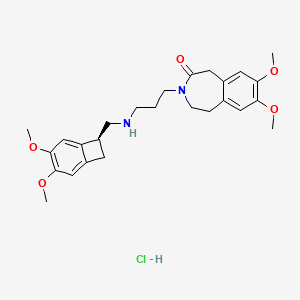

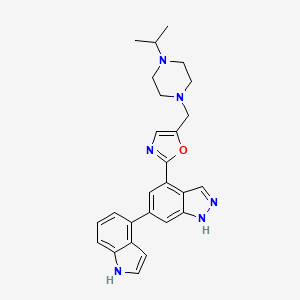

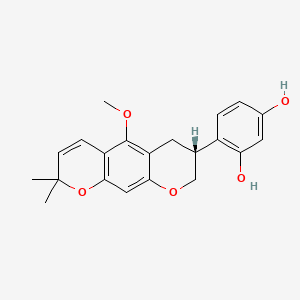

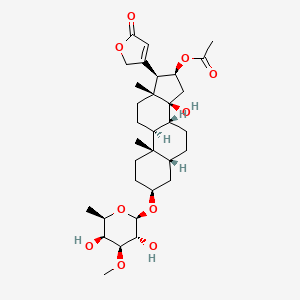

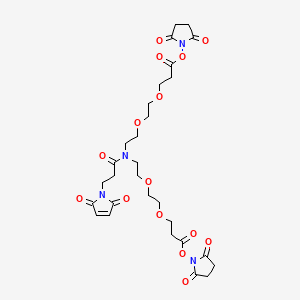

N-Mal-N-bis(PEG2-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS esters . The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis of N-Mal-N-bis(PEG2-NHS ester) involves the use of maleimide NHS esters . These esters can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

N-Mal-N-bis(PEG2-NHS ester) has a molecular formula of C29H38N4O15 and a molecular weight of 682.6 g/mol . It contains a maleimide group and two NHS ester groups .Chemical Reactions Analysis

The NHS esters in N-Mal-N-bis(PEG2-NHS ester) can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG2-NHS ester) has a molecular weight of 682.6 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .科学的研究の応用

1. Drug Delivery and Anticancer Effect

N-Mal-N-bis(PEG2-NHS ester) is used in the formulation of drug delivery systems, particularly in conjugation with anticancer drugs. For example, paclitaxel, a poorly soluble anticancer drug, has been covalently conjugated with bis(PEG) polymer to enhance its solubility and cytotoxicity. Studies have shown a significant increase in cytotoxicity when paclitaxel is conjugated with dendrimer-succinic acid, demonstrating the potential of nanosized dendritic polymer conjugates as effective drug carriers (Khandare et al., 2006).

2. Peptide Synthesis

N-Mal-N-bis(PEG2-NHS ester) and similar compounds are employed as coupling agents in peptide synthesis. A method using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis has been described, enabling reactions under mild conditions without additional acid/base requirements (Huang & Feng, 2016).

3. Biomedical Engineering

In biomedical engineering, N-Mal-N-bis(PEG2-NHS ester) plays a role in the development of hydrogels for cell encapsulation and implantation. Hydrogels formed by oxo-ester mediated native chemical ligation (OMNCL) involve N-hydroxysuccinimide (NHS) activated oxo-esters for rapid formation at physiologic pH, suitable for in-vivo applications like wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

4. Immunoglobulin-Based Therapeutics

The compound is also used in the engineering of erythrocyte membranes for the display of antibodies, enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while diminishing side effects. This involves functionalizing homobifunctional poly(ethylene glycol) with N-hydrosuccinidyl ester (NHS-PEG-NHS) (Ji et al., 2019).

5. Analytical Methods in Biopharmaceuticals

N-Mal-N-bis(PEG2-NHS ester) is integral in the analytical methods for qualifying and quantifying PEG and PEGylated biopharmaceuticals. This includes the use of N-hydroxysuccinimide (NHS) esters in the PEGylation process, improving bioavailability and reducing immunogenicity of peptides or proteins (Crafts et al., 2016).

作用機序

Target of Action

N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including cellular signaling, gene expression, and enzymatic reactions.

Mode of Action

The compound interacts with its targets through a two-step process. First, the NHS esters of N-Mal-N-bis(PEG2-NHS ester) label the primary amines (-NH2) of proteins and other amine-containing molecules . Then, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively tagging the target molecule for further interactions or modifications.

Biochemical Pathways

The biochemical pathways affected by N-Mal-N-bis(PEG2-NHS ester) are primarily related to protein degradation. As a PROTAC linker, the compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of this process can vary widely depending on the specific target protein being degraded, potentially influencing a broad range of cellular functions.

Pharmacokinetics

The compound is soluble in dmso, dcm, and dmf , which suggests it may have good bioavailability

Result of Action

The primary result of N-Mal-N-bis(PEG2-NHS ester)'s action is the selective degradation of target proteins . By labeling these proteins and directing them towards the ubiquitin-proteasome system, the compound can influence cellular processes in a highly specific manner. The exact molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action, efficacy, and stability of N-Mal-N-bis(PEG2-NHS ester) can be influenced by various environmental factors. For instance, the compound’s reactivity towards thiols is pH-dependent, with optimal activity occurring between pH 6.5 and 7.5 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

将来の方向性

生化学分析

Biochemical Properties

N-Mal-N-bis(PEG2-NHS ester) plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The maleimide group of N-Mal-N-bis(PEG2-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Mal-N-bis(PEG2-NHS ester) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The maleimide group of N-Mal-N-bis(PEG2-NHS ester) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSJZLGALHIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。